rac-(1R,2R,3R,4S)-3-(difluoromethyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2R,3R,4S)-3-(difluoromethyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid: is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
The synthesis of rac-(1R,2R,3R,4S)-3-(difluoromethyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the bicyclic core: This step involves the construction of the bicyclo[2.2.1]heptene framework through cycloaddition reactions.
Introduction of the difluoromethyl group: This is achieved using difluoromethylating agents under specific reaction conditions.
Functionalization of the carboxylic acid group:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
rac-(1R,2R,3R,4S)-3-(difluoromethyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The difluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
rac-(1R,2R,3R,4S)-3-(difluoromethyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which rac-(1R,2R,3R,4S)-3-(difluoromethyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to rac-(1R,2R,3R,4S)-3-(difluoromethyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid include:
5-Norbornene-2-carboxylic acid: This compound shares the bicyclic core but lacks the difluoromethyl group, resulting in different chemical properties.
(1R,4S)-Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid: Similar in structure but without the oxabicyclo framework, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its combination of the difluoromethyl group and the oxabicycloheptene structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8F2O3 |
---|---|
Molecular Weight |
190.14 g/mol |
IUPAC Name |
(1R,2R,3R,4S)-3-(difluoromethyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C8H8F2O3/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12/h1-7H,(H,11,12)/t3-,4+,5-,6-/m0/s1 |
InChI Key |
AYGCYMXPNYPQQP-FSIIMWSLSA-N |
Isomeric SMILES |
C1=C[C@@H]2[C@@H]([C@H]([C@H]1O2)C(F)F)C(=O)O |
Canonical SMILES |
C1=CC2C(C(C1O2)C(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.